Methylthymol blue

Catalog No.
S567653
CAS No.
1945-77-3
M.F
C37H44N2NaO13S
M. Wt
779.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylthymol blue

CAS Number

1945-77-3

Product Name

Methylthymol blue

IUPAC Name

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate

Molecular Formula

C37H44N2NaO13S

Molecular Weight

779.8 g/mol

InChI

InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);

InChI Key

MAEUPUKDHSPKGZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Synonyms

methylthymol blue, methylthymol blue pentasodium salt

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na]

pH Indicator

MTBS functions as a versatile pH indicator, changing its color based on the acidity of the solution. It exhibits two distinct color changes:

  • Yellow at acidic pH (below 2.0)
  • Blue at alkaline pH (above 8.0)

This property makes MTBS useful for various applications, including:

  • Monitoring reactions: Tracking the progress of chemical reactions involving changes in pH.
  • Maintaining specific pH environments: Ensuring optimal conditions for enzymatic reactions or cell culture experiments.
  • Determining endpoint in titrations: Visually identifying the point at which a reaction is complete in acid-base titrations.

Complexometric Titrant

MTBS can form stable complexes with specific metal ions, making it valuable for complexometric titrations. This technique uses a chelating agent (MTBS in this case) to bind with a metal ion in a known ratio. The endpoint of the titration is determined by a color change indicator, allowing for the quantification of the metal ion present.

MTBS is particularly effective in titrating:

  • Calcium (Ca2+): Used in various fields, including water analysis, soil science, and food science.
  • Magnesium (Mg2+): Employed in research involving magnesium metabolism and water hardness determination.

Methylthymol blue is a synthetic organic compound, classified as a metallochromic indicator. Its chemical formula is C37_{37}H40_{40}N2_2Na4_4O13_{13}S, and it exists as a sodium salt. This compound is notable for its ability to change color in the presence of specific metal ions, making it useful in various analytical applications. Methylthymol blue exhibits a color transition from colorless or gray to blue depending on the pH and the presence of certain metal ions, particularly barium and lead .

, primarily involving its interaction with metal ions. The compound forms complexes with various metal ions, which can be characterized by changes in color. For instance, when methylthymol blue reacts with barium ions in an acidic medium, it forms a blue complex that indicates the presence of sulfate ions in solution . The acidity constants and association constants of methylthymol blue complexes with metal ions such as zinc, copper, and iron have been studied extensively using UV-Visible spectroscopy .

Methylthymol blue can be synthesized through various methods, including chromatographic purification techniques. One common approach involves the reaction of thymol with specific amines and carboxylic acids to produce the desired compound. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, methods such as ion-exchange chromatography are employed for the purification of methylthymol blue after synthesis .

Methylthymol blue has several applications across different fields:

  • Analytical Chemistry: It is widely used as a colorimetric indicator for detecting sulfate ions in water samples.
  • Environmental Monitoring: The compound's sensitivity to metal ions makes it useful in assessing water quality and detecting pollutants.
  • Biochemical Assays: Methylthymol blue can be used in various biochemical assays where metal ion detection is required .

Research has shown that methylthymol blue interacts with several metal ions, forming stable complexes that can be analyzed spectroscopically. For example, studies have determined the formation constants for complexes involving zinc, copper, and iron ions, revealing insights into the ligand's coordination chemistry. These studies often utilize advanced techniques like quantum chemical calculations and multivariate analysis to characterize the interactions quantitatively .

Methylthymol blue shares structural similarities with other metallochromic indicators but is unique due to its specific functional groups and complexation behavior. Notable similar compounds include:

  • Bromothymol Blue: A pH indicator that changes color from yellow to blue at pH 6.0 to 7.6.
  • Phenolphthalein: An acid-base indicator that transitions from colorless to pink over a pH range of approximately 8.2 to 10.
  • Thymol Blue: A dual-range pH indicator that shifts from red at low pH to yellow at neutral pH and then to blue at higher pH values.

Comparison Table

CompoundColor ChangepH RangeUnique Features
Methylthymol BlueColorless/Gray → BlueAcidic conditionsForms stable complexes with metal ions
Bromothymol BlueYellow → Blue6.0 - 7.6Primarily used as a pH indicator
PhenolphthaleinColorless → Pink8.2 - 10Used mainly for strong acid/base titrations
Thymol BlueRed → Yellow → Blue1.2 - 2.8 / 8.0 - 9.6Dual-range indicator

Methylthymol blue's extensive functional groups contribute to its unique properties as a metallochromic indicator, distinguishing it from simpler analogs like bromothymol blue and phenolphthalein .

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

6

Exact Mass

779.24617992 g/mol

Monoisotopic Mass

779.24617992 g/mol

Heavy Atom Count

54

UNII

3T592ZMB9H

Related CAS

4310-80-9 (penta-hydrochloride salt)

Other CAS

1945-77-3

Wikipedia

Methylthymol blue sodium salt

General Manufacturing Information

Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4): ACTIVE

Dates

Modify: 2023-08-15

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